1-Fluoro-2-iodoethyne
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Overview
Description
1-Fluoro-2-iodoethyne is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to an ethyne (acetylene) backbone
Preparation Methods
The synthesis of 1-Fluoro-2-iodoethyne typically involves the halogenation of ethyne derivatives. One common method is the reaction of ethyne with iodine fluoride (IF) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure the safe handling of reactive halogen species.
Chemical Reactions Analysis
1-Fluoro-2-iodoethyne undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form fluoroacetylenes or reduced to form fluoroalkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form more complex fluorinated compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include various fluorinated organic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
1-Fluoro-2-iodoethyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are important in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: It serves as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The reactivity of 1-Fluoro-2-iodoethyne is primarily due to the presence of the highly electronegative fluorine atom and the large iodine atom. The fluorine atom induces a strong electron-withdrawing effect, making the carbon-carbon triple bond more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
1-Fluoro-2-iodoethyne can be compared with other halogenated ethyne compounds, such as:
1-Chloro-2-iodoethyne: Similar in reactivity but less electronegative than fluorine, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-2-iodoethyne: Has intermediate reactivity between the chloro and fluoro derivatives.
1-Fluoro-2-bromoethyne: Similar to this compound but with different reactivity due to the presence of bromine instead of iodine.
The uniqueness of this compound lies in its combination of high reactivity and the ability to form stable products, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
152675-84-8 |
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Molecular Formula |
C2FI |
Molecular Weight |
169.92 g/mol |
IUPAC Name |
1-fluoro-2-iodoethyne |
InChI |
InChI=1S/C2FI/c3-1-2-4 |
InChI Key |
QJZQOIZHJPTSHY-UHFFFAOYSA-N |
Canonical SMILES |
C(#CI)F |
Origin of Product |
United States |
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